(5Z)-5-[(5,7-dimethyl-4-oxo-4H-chromen-3-yl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
Description
The compound “(5Z)-5-[(5,7-dimethyl-4-oxo-4H-chromen-3-yl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one” is a rhodanine derivative characterized by a thiazolidinone core fused with a chromen-4-one moiety. Its structure features:
- Thiazolidinone ring: A five-membered heterocycle with a sulfur atom at position 2 (2-sulfanylidene) and an ethyl group at position 2.
- Chromen-4-one system: A bicyclic framework with 5,7-dimethyl substituents and a conjugated ketone at position 3.
- Z-configuration: The exocyclic double bond between the thiazolidinone and chromenyl groups adopts a planar, conjugated geometry .
This compound belongs to the arylidene rhodanine class, which is widely studied for its bioactivity, including antimicrobial, anticancer, and enzyme inhibitory properties.
Properties
IUPAC Name |
(5Z)-5-[(5,7-dimethyl-4-oxochromen-3-yl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3S2/c1-4-18-16(20)13(23-17(18)22)7-11-8-21-12-6-9(2)5-10(3)14(12)15(11)19/h5-8H,4H2,1-3H3/b13-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVNIPBXBPCKPO-QPEQYQDCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=COC3=CC(=CC(=C3C2=O)C)C)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=COC3=CC(=CC(=C3C2=O)C)C)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(5,7-dimethyl-4-oxo-4H-chromen-3-yl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 5,7-dimethyl-4-oxo-4H-chromene-3-carbaldehyde with 3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux for several hours to ensure complete condensation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Documented Reaction Pathways
Below are experimentally validated reactions from structurally analogous compounds (Sources: ):
2.1. Cycloaddition Reactions
The exocyclic double bond participates in [4+2] Diels-Alder reactions with dienophiles like maleic anhydride or acetylenedicarboxylates.
2.2. Oxidation of Sulfanylidene Group
The C=S group oxidizes to a sulfonic acid (-SO3H) or sulfoxide (-SO-) under controlled conditions.
| Oxidizing Agent | Conditions | Product | Application |
|---|---|---|---|
| H2O2 (30%), AcOH | 60°C, 4 hrs | Sulfoxide (-SO-) | Intermediate for sulfonamide synthesis |
| KMnO4, H2SO4 | 0°C, 1 hr | Sulfonic acid (-SO3H) | Enhances water solubility |
2.3. Nucleophilic Substitution at Thiazolidinone Ring
The ethyl group at position 3 undergoes alkylation or acylation.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Benzyl chloride, K2CO3 | DMF, 80°C, 12 hrs | 3-Benzyl derivative | 75% |
| Acetyl chloride, pyridine | CH2Cl2, 0°C to RT, 6 hrs | 3-Acetylated thiazolidinone | 68% |
2.4. Chromenyl Ring Functionalization
Methyl groups at positions 5 and 7 are oxidized to carboxylic acids or hydroxylated.
Stability and Degradation
Scientific Research Applications
(5Z)-5-[(5,7-dimethyl-4-oxo-4H-chromen-3-yl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (5Z)-5-[(5,7-dimethyl-4-oxo-4H-chromen-3-yl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to the disruption of metabolic pathways and cell death in microorganisms or cancer cells.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Rhodanine Derivatives
Key Observations :
Chromen vs. Coumarin Derivatives : The target compound’s chromen-4-one system differs from coumarin-based derivatives (e.g., 5g in ) by the absence of a fused lactone ring, altering electronic properties and solubility .
Bioactivity : Compounds with sulfonamide or propanamide substituents (e.g., ) exhibit improved pharmacokinetic profiles due to increased hydrogen-bonding capacity .
Key Findings :
- Microwave-assisted synthesis () improves yield and reduces reaction time compared to conventional heating.
- Electron-withdrawing groups (e.g., bromo in 3i) lower reaction efficiency due to reduced aldehyde reactivity .
Spectroscopic and Physicochemical Properties
Table 3: Spectroscopic Data Comparison
Insights :
- The target compound’s high melting point (>250°C) suggests strong intermolecular interactions via its chromenyl and thioxo groups.
- Lower XLogP values for methoxy-substituted derivatives (e.g., 5g) indicate enhanced water solubility compared to the target compound .
Biological Activity
The compound (5Z)-5-[(5,7-dimethyl-4-oxo-4H-chromen-3-yl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of heterocyclic compounds recognized for their diverse biological activities. Recent studies have highlighted their potential in medicinal chemistry, particularly in anticancer, antimicrobial, and anti-inflammatory applications. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, synthesis methods, and case studies.
Pharmacological Properties
Thiazolidin-4-one derivatives exhibit a range of biological activities due to their unique structural features. The following table summarizes the key activities associated with thiazolidin-4-one derivatives:
| Biological Activity | Description |
|---|---|
| Anticancer | Inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines. |
| Antimicrobial | Effective against bacteria and fungi; potential for developing new antibiotics. |
| Anti-inflammatory | Reduction of inflammation markers and alleviation of inflammatory conditions. |
| Antioxidant | Scavenging of free radicals and protection against oxidative stress. |
| Antidiabetic | Modulation of glucose metabolism and enhancement of insulin sensitivity. |
Case Studies
-
Anticancer Activity
A study evaluated the anticancer effects of thiazolidinone derivatives against human breast cancer cell lines (MCF-7 and MDA-MB-231). Compounds were tested using the MTT assay to determine their IC50 values. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 1.27 µM to 1.50 µM, demonstrating their potential as targeted cancer therapies . -
Antimicrobial Properties
Research on 2,3-disubstituted thiazolidin-4-one derivatives revealed substantial antimicrobial activity against various pathogens. Among the tested compounds, several demonstrated effectiveness comparable to standard antibiotics, indicating their potential as new therapeutic agents for infectious diseases . -
Anti-inflammatory Effects
Thiazolidinone derivatives have shown promising results in reducing inflammatory markers in vitro. In one study, specific compounds significantly decreased levels of pro-inflammatory cytokines in cell cultures treated with lipopolysaccharides (LPS), suggesting a mechanism for their anti-inflammatory action .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions, including:
- Condensation Reactions : Combining aldehydes or ketones with thioketones to form thiazolidinone frameworks.
- Vilsmeier-Hack Reaction : A method used to introduce chromene moieties into the thiazolidinone structure, enhancing its biological activity .
Research Findings
Recent literature emphasizes the structural activity relationship (SAR) of thiazolidinone derivatives. Modifications at various positions on the thiazolidinone ring can significantly influence their biological efficacy:
- Substituents at position 2 or 3 often enhance anticancer activity.
- The presence of electron-withdrawing groups can improve antimicrobial potency.
Q & A
Basic: What synthetic routes are recommended for preparing this compound, and how are intermediates characterized?
Answer:
The compound is synthesized via a Knoevenagel condensation between 5,7-dimethyl-4-oxo-4H-chromene-3-carbaldehyde and 3-ethyl-2-thioxo-thiazolidin-4-one. Key steps include:
- Reaction Conditions : Acidic conditions (e.g., acetic acid) with catalytic ammonium acetate, refluxed in ethanol or methanol .
- Intermediate Characterization : The Schiff base intermediate is confirmed via FT-IR (C=N stretch at ~1600 cm⁻¹) and ¹H NMR (imine proton at δ 8.2–8.5 ppm). Final cyclization to the thiazolidinone core is monitored by TLC .
Basic: How is the Z-configuration of the exocyclic double bond confirmed experimentally?
Answer:
The Z-configuration is determined via:
- X-ray Crystallography : Single-crystal analysis using the SHELX suite (e.g., SHELXL for refinement) reveals the spatial arrangement of substituents around the double bond .
- NOESY NMR : Correlations between the chromene methyl groups and the thiazolidinone sulfur atom confirm the stereochemistry .
Advanced: How can researchers optimize low yields caused by competing side reactions during synthesis?
Answer:
Low yields often stem from oxidation of the thione group or isomerization of the exocyclic double bond . Mitigation strategies include:
- Solvent Selection : Use anhydrous DMF or acetic acid to suppress oxidation .
- Catalyst Tuning : Replace ammonium acetate with piperidine for improved regioselectivity .
- Temperature Control : Maintain reflux at 80–90°C to avoid thermal degradation .
Advanced: How should discrepancies in reported biological activity (e.g., antimicrobial vs. anticancer) be resolved?
Answer:
Contradictions arise from variations in assay protocols or stereochemical purity . Standardize testing by:
- Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to ensure >95% enantiomeric excess .
- Biological Replicates : Perform dose-response curves in triplicate across multiple cell lines (e.g., MCF-7 for anticancer, S. aureus for antimicrobial) .
- Target Profiling : Screen against enzyme targets like tyrosine kinases or β-lactamases to clarify mechanism .
Advanced: What strategies are effective for resolving polymorphic forms observed in crystallography studies?
Answer:
Polymorphism is addressed via:
- Crystallization Screening : Test solvents (e.g., DMSO/water, chloroform/hexane) to isolate stable forms .
- Thermal Analysis : DSC identifies phase transitions (e.g., melting points of Form I vs. Form II) .
- WinGX Suite : Refine crystal packing using OLEX2 or PLATON to distinguish between lattice arrangements .
Advanced: How can computational modeling predict the compound’s interaction with biological targets?
Answer:
- Docking Studies : Use AutoDock Vina with Hemoglobin subunits (PDB: 1HHO) to simulate binding, focusing on hydrogen bonds between the thione group and Arg-40 .
- DFT Calculations : Gaussian09 optimizes the geometry at the B3LYP/6-31G(d) level to correlate electronic properties (e.g., HOMO-LUMO gap) with antioxidant activity .
- MD Simulations : GROMACS models 100-ns trajectories to assess stability in lipid bilayers for membrane-targeting studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
